2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide
Overview
Description
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide, also known as coumarin-7-acetamide, is a chemical compound that belongs to the class of coumarin derivatives. Coumarin derivatives have been extensively studied due to their diverse biological activities, including anti-inflammatory, anticancer, anticoagulant, and antimicrobial properties.
Scientific Research Applications
- Researchers have explored the antimicrobial properties of derivatives based on this compound . It serves as a key intermediate for synthesizing various series of new compounds, including Schiff’s bases, formic acid hydrazides, and thiosemicarbazides. These derivatives exhibit potential against bacteria, fungi, and other microorganisms.
- Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetate has been investigated for its optical properties . Such compounds find applications in laser dyes, nonlinear optical chromophores, fluorescent whiteners, and other optical devices.
- Novel derivatives, such as 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide, have been synthesized and evaluated for their D2 and 5HT2 antagonistic activity . These investigations relate to potential antipsychotic effects.
- The crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has been analyzed . Understanding the molecular arrangement provides insights into its stability and reactivity.
Antimicrobial Activity
Optical Applications
Atypical Antipsychotic Properties
Crystal Structure Studies
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties . They also show significant anticancer activity through diverse mechanisms of action .
Mode of Action
Coumarin derivatives have been reported to exhibit their anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Biochemical Pathways
Coumarin derivatives are known to affect a variety of biochemical pathways related to their diverse biological and pharmacological activities .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties . They also show significant anticancer activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c12-10(14)3-6-4-11(15)16-9-5-7(13)1-2-8(6)9/h1-2,4-5,13H,3H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBOCMCJTKIUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420601 | |
Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |
CAS RN |
101999-45-5 | |
Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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